(1S,4R,5S,16R,18S,19S,23R)-18,19-dihydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
Overview
Description
The compound (3R,5bS,6S,7aR,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b,6-dihydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6’,7’:6,7]indeno[1,2-b]indol-4-one is a complex organic molecule with a unique structure. It features multiple rings, hydroxyl groups, and an epoxy group, making it an interesting subject for chemical research and applications.
Mechanism of Action
Target of Action
14α-Hydroxy Paspalinine is a derivative of paspalinine and has been found to exhibit anti-insectan activity . The primary targets of this compound are insects, particularly the larvae of certain species .
Mode of Action
It is known that it interacts with its targets (insects) in a way that leads to a reduction in their weight gain . This suggests that the compound may interfere with the insects’ metabolic processes or development.
Biochemical Pathways
Given its anti-insectan activity, it is likely that it affects pathways related to insect growth and development .
Pharmacokinetics
It is known that the compound is a fungal metabolite originally isolated from aspergillus nomius . This suggests that it may be produced and metabolized within the fungal organism.
Result of Action
The primary result of the action of 14α-Hydroxy Paspalinine is a significant reduction in the weight gain of certain insect larvae . This indicates that the compound has a detrimental effect on the growth and development of these insects.
Action Environment
The action of 14α-Hydroxy Paspalinine is likely influenced by various environmental factors. For instance, the production of the compound by Aspergillus nomius may be affected by the conditions in which the fungus is grown . Additionally, the efficacy and stability of the compound may be influenced by factors such as temperature, pH, and the presence of other organisms.
Biochemical Analysis
Biochemical Properties
14|A-Hydroxy Paspalinine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted
Cellular Effects
14|A-Hydroxy Paspalinine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 14|A-Hydroxy Paspalinine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 14|A-Hydroxy Paspalinine change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of 14|A-Hydroxy Paspalinine vary with different dosages in animal models. At 100 ppm levels, it resulted in a 90% reduction in body weight gain in tests against the corn roundworm H. zea
Metabolic Pathways
14|A-Hydroxy Paspalinine is involved in various metabolic pathways. It interacts with several enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of its intricate ring system and the introduction of functional groups. Common synthetic routes may involve:
Cyclization Reactions: To form the core ring structures.
Hydroxylation: Introduction of hydroxyl groups under controlled conditions.
Epoxidation: Formation of the epoxy group using peracids or other oxidizing agents.
Industrial Production Methods
Industrial production of such a complex molecule would likely involve:
Batch Processing: For precise control over reaction conditions.
Catalysis: Use of catalysts to improve yield and selectivity.
Purification Techniques: Such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the epoxy group to a diol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Substitution Reagents: Including halogens and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce diols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(3R,5bS,6S,7aR,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b,6-dihydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6’,7’6,7]indeno[1,2-b]indol-4-one: .
Uniqueness
This compound is unique due to its complex structure, which includes multiple rings, hydroxyl groups, and an epoxy group
Properties
IUPAC Name |
(1S,4R,5S,16R,18S,19S,23R)-18,19-dihydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO5/c1-23(2)22-18(29)13-19-26(32-22,33-23)10-9-24(3)25(4)14(12-20(30)27(19,24)31)11-16-15-7-5-6-8-17(15)28-21(16)25/h5-8,13-14,20,22,28,30-31H,9-12H2,1-4H3/t14-,20+,22+,24-,25-,26+,27+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHPMJVSUJKCKH-KCCNSQSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(=O)C=C3C(O2)(O1)CCC4(C3(C(CC5C4(C6=C(C5)C7=CC=CC=C7N6)C)O)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@]1([C@H](C[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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